N(6)-羧甲基赖氨酸

概述

描述

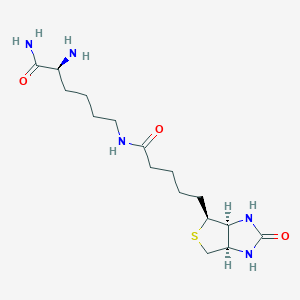

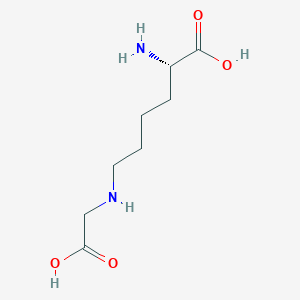

Nε-(1-羧甲基)-L-赖氨酸是一种经过充分表征的糖基氧化产物,属于晚期糖基化终产物(AGEs)家族。它是在蛋白质非酶促糖基化和随后的不可逆氧化过程中形成的。 这种化合物随着年龄的增长在组织中积累,其积累速度在糖尿病等疾病中会加速 .

科学研究应用

Nε-(1-羧甲基)-L-赖氨酸具有多种科学研究应用,包括:

作用机制

Nε-(1-羧甲基)-L-赖氨酸通过修饰组织中长寿命蛋白质(如胶原蛋白)来发挥作用。 这种修饰反映了长时间的氧化应激,并且在患有糖尿病并发症的患者中更为明显 . 分子靶标包括经历糖基化和随后氧化的蛋白质,导致该化合物的形成 .

类似化合物:

Nε-(1-羧乙基)-L-赖氨酸: 通过类似途径形成的另一种晚期糖基化终产物.

Nε-(1-羧甲基)-L-精氨酸: 通过精氨酸残基糖基化形成的相关化合物。

独特性: Nε-(1-羧甲基)-L-赖氨酸的独特性在于它既由碳水化合物氧化又由脂类氧化形成,使其成为一般氧化应激的多功能生物标志物 . 它在组织中的积累也表明了长期氧化损伤,这将它与其他糖基化终产物区分开来 .

准备方法

合成路线和反应条件: Nε-(1-羧甲基)-L-赖氨酸通常通过美拉德反应形成,美拉德反应涉及还原糖与氨基酸、肽或蛋白质的反应。 反应条件通常包括高温和长时间的反应时间,以促进该化合物的形成 .

工业生产方法: 在工业环境中,可以通过控制蛋白质丰富食物的热处理来生产 Nε-(1-羧甲基)-L-赖氨酸。 该过程涉及仔细监测温度和反应时间以优化该化合物的产量 .

化学反应分析

反应类型: Nε-(1-羧甲基)-L-赖氨酸经历各种化学反应,包括:

氧化: 该化合物通过碳水化合物和脂类的氧化形成.

取代: 它可以参与取代反应,其中羧甲基被其他官能团取代。

常见试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物是 Nε-(1-羧甲基)-L-赖氨酸本身,它可以进一步反应形成其他晚期糖基化终产物 .

相似化合物的比较

Nε-(1-Carboxyethyl)-L-lysine: Another advanced glycation endproduct formed through similar pathways.

Nε-(1-Carboxymethyl)-L-arginine: A related compound formed through the glycation of arginine residues.

Uniqueness: Nε-(1-Carboxymethyl)-L-lysine is unique due to its formation from both carbohydrate and lipid oxidation, making it a versatile biomarker for general oxidative stress . Its accumulation in tissues is also indicative of long-term oxidative damage, distinguishing it from other glycation endproducts .

属性

IUPAC Name |

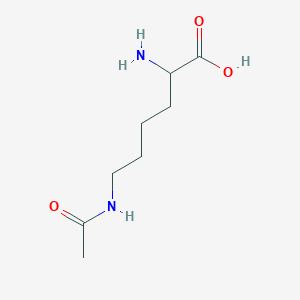

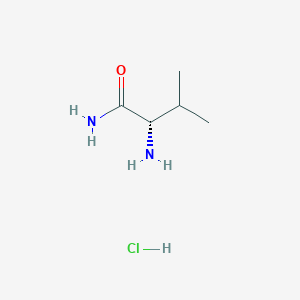

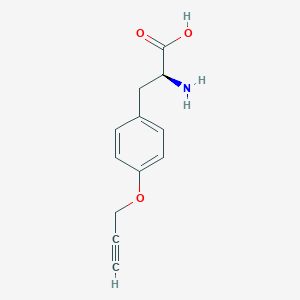

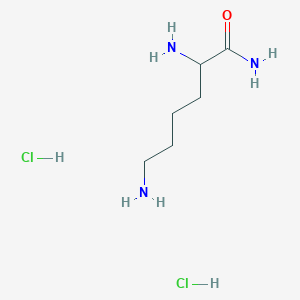

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904133 | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-04-3 | |

| Record name | Nε-(Carboxymethyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-CARBOXYMETHYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Carboxymethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical relevance of N(6)-Carboxymethyllysine (CML) in the context of diabetes?

A1: While CML is often cited as a potential contributor to diabetic complications due to its association with advanced glycation end products (AGEs), research suggests its relationship with diabetes might be less direct than previously thought. A study examining CML levels in a community-based population found no significant association between CML and diabetes or HbA1c levels after adjusting for demographics and BMI []. This suggests that CML, when measured by ELISA, may lack specificity as a biomarker for diabetes and might be more closely related to other factors like genetics, kidney function, and inflammation.

Q2: Are there racial disparities in the levels of N(6)-Carboxymethyllysine (CML) and its receptors?

A2: Research indicates significant racial differences in the levels of CML receptors, specifically soluble receptor for AGEs (sRAGE) and endogenous secreted receptor for AGEs (esRAGE) []. Black individuals exhibited considerably lower levels of both sRAGE and esRAGE compared to white individuals, even after adjusting for various factors. These findings highlight the potential influence of genetic and racial background on the levels of these receptors and their potential implications for disease susceptibility and progression.

Q3: How does N(6)-Carboxymethyllysine (CML) compare to other AGEs in terms of its formation and significance as a marker of disease?

A3: Interestingly, research suggests that CML may not be the most prominent AGE formed during certain processes, at least in specific contexts like the drying of black tea []. The study found that methylglyoxal-hydroimidazolones (MG-Hs) were the major AGEs formed during this process, surpassing CML in quantity. This finding challenges the common assumption that CML is always the dominant AGE and highlights the importance of considering the specific context and conditions when evaluating AGE formation and their potential impact.

Q4: What is the role of N(6)-Carboxymethyllysine (CML) in cardiac health?

A4: While CML is often associated with diabetic complications, research suggests its potential role in cardiac health, specifically in the context of fibrosis []. A study demonstrated that CML could induce the production and secretion of collagen types I and III in human cardiac fibroblasts. This finding suggests that CML, alongside other reactive aldehydes, might contribute to cardiac fibrosis, a known risk factor for arrhythmias.

Q5: Are there other reactive aldehydes besides N(6)-Carboxymethyllysine (CML) that contribute to collagen secretion in the heart?

A5: Research has identified other reactive aldehydes, including 3,4‐Dihydroxyphenylacetaldehyde (DOPAL) and 4-hydroxynonenal (HNE), that can stimulate collagen secretion in human cardiac fibroblasts []. Interestingly, DOPAL, a dopamine metabolite, showed a significantly greater effect on collagen secretion compared to both CML and HNE. These findings highlight the potential role of various reactive aldehydes, beyond CML, in promoting cardiac fibrosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)